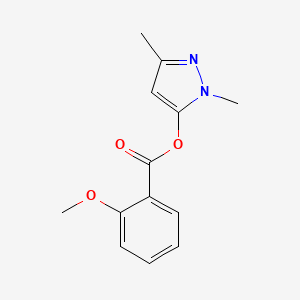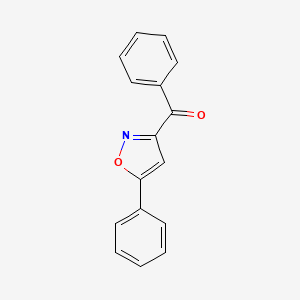
(15S)-15-Methyl-pgf2-alpha 1,9-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is characterized by its unique structural modifications, which enhance its stability and biological activity. Prostaglandins are lipid compounds that have diverse roles in the body, including the regulation of inflammation, smooth muscle function, and the induction of labor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the lactone ring and the introduction of the methyl group at the 15th position. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. The purification of the final product is typically achieved through techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(15S)-15-Methyl-pgf2-alpha 1,9-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
科学的研究の応用
(15S)-15-Methyl-pgf2-alpha 1,9-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of prostaglandin analogs.
Biology: It is used to investigate the role of prostaglandins in various biological processes, such as inflammation and smooth muscle contraction.
Medicine: It has potential therapeutic applications in the treatment of conditions like glaucoma, where it can help reduce intraocular pressure.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with specific prostaglandin receptors in the body. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways. Upon binding to its receptor, this compound can activate or inhibit specific cellular responses, leading to its observed biological effects. The molecular targets and pathways involved include the regulation of cyclic AMP levels and the modulation of intracellular calcium concentrations.
類似化合物との比較
Similar Compounds
(15S)-2,2-Difluoro-15-methyl-pgf2-alpha 1,9-lactone: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
Prostaglandin F2-alpha: The natural analog of (15S)-15-Methyl-pgf2-alpha 1,9-lactone, which has a similar core structure but lacks the synthetic modifications.
Uniqueness
The uniqueness of this compound lies in its enhanced stability and biological activity compared to its natural counterpart
特性
CAS番号 |
62411-08-9 |
|---|---|
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
InChIキー |
MSFNHUJDWUSYTE-GDTBAKMVSA-N |
異性体SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
正規SMILES |
CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)


![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)




![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
